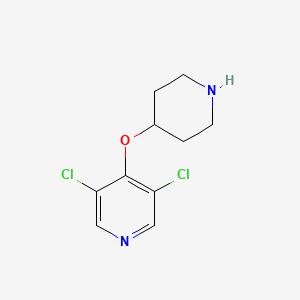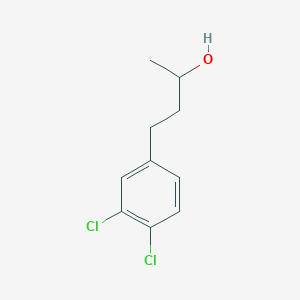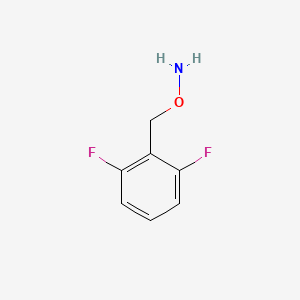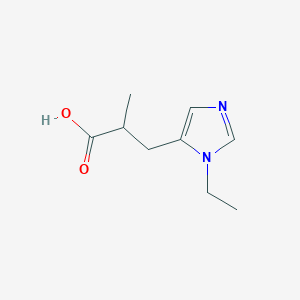
3,5-Dichloro-4-(piperidin-4-yloxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloro-4-(piperidin-4-yloxy)pyridine: is a chemical compound with the molecular formula C10H12Cl2N2O and a molecular weight of 247.12 g/mol . It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of two chlorine atoms at the 3 and 5 positions of the pyridine ring and a piperidin-4-yloxy group at the 4 position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-(piperidin-4-yloxy)pyridine typically involves the reaction of 3,5-dichloropyridine with piperidine in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms on the pyridine ring.
Oxidation and Reduction Reactions: The piperidine moiety can be oxidized or reduced under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the piperidine moiety.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,5-Dichloro-4-(piperidin-4-yloxy)pyridine is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study the interactions of pyridine derivatives with biological targets.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the synthesis of polymers and other advanced materials .
Wirkmechanismus
The mechanism of action of 3,5-Dichloro-4-(piperidin-4-yloxy)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
3,5-Dichloropyridine: A precursor in the synthesis of 3,5-Dichloro-4-(piperidin-4-yloxy)pyridine.
4-(Piperidin-4-yloxy)pyridine: A similar compound with a different substitution pattern on the pyridine ring.
3,5-Dichloro-4-(piperidin-3-yloxy)pyridine: A structural isomer with the piperidine group attached at a different position.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C10H12Cl2N2O |
|---|---|
Molekulargewicht |
247.12 g/mol |
IUPAC-Name |
3,5-dichloro-4-piperidin-4-yloxypyridine |
InChI |
InChI=1S/C10H12Cl2N2O/c11-8-5-14-6-9(12)10(8)15-7-1-3-13-4-2-7/h5-7,13H,1-4H2 |
InChI-Schlüssel |
AAICWIDOMNLVMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1OC2=C(C=NC=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(Benzo[d]thiazol-2-yl)prop-2-en-1-ol](/img/structure/B13595533.png)



![(1R,5S)-3-Oxa-6-azabicyclo[3.2.0]heptane](/img/structure/B13595568.png)






